4-[4-(Azepane-1-carbonyl)piperidine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one
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Overview
Description
4-[4-(Azepane-1-carbonyl)piperidine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and an azepane ring.
Preparation Methods
The synthesis of 4-[4-(Azepane-1-carbonyl)piperidine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one involves multiple steps, including the construction of the pyrrolidine ring, the piperidine ring, and the azepane ringThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide .
Chemical Reactions Analysis
4-[4-(Azepane-1-carbonyl)piperidine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-[4-(Azepane-1-carbonyl)piperidine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 4-[4-(Azepane-1-carbonyl)piperidine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
4-[4-(Azepane-1-carbonyl)piperidine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring also show comparable chemical reactivity and applications.
Azepane derivatives:
The uniqueness of this compound lies in its combination of three different ring systems, which provides a diverse range of chemical and biological activities.
Properties
Molecular Formula |
C24H33N3O3 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
4-[4-(azepane-1-carbonyl)piperidine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C24H33N3O3/c1-18-6-8-21(9-7-18)27-17-20(16-22(27)28)24(30)26-14-10-19(11-15-26)23(29)25-12-4-2-3-5-13-25/h6-9,19-20H,2-5,10-17H2,1H3 |
InChI Key |
IUQNZALQYIJVIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)N4CCCCCC4 |
Origin of Product |
United States |
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